Pranlukast hemihydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

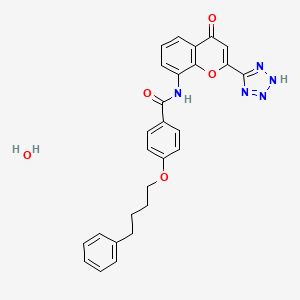

Structure

3D Structure of Parent

Properties

Molecular Formula |

C27H25N5O5 |

|---|---|

Molecular Weight |

499.5 g/mol |

IUPAC Name |

N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide;hydrate |

InChI |

InChI=1S/C27H23N5O4.H2O/c33-23-17-24(26-29-31-32-30-26)36-25-21(23)10-6-11-22(25)28-27(34)19-12-14-20(15-13-19)35-16-5-4-9-18-7-2-1-3-8-18;/h1-3,6-8,10-15,17H,4-5,9,16H2,(H,28,34)(H,29,30,31,32);1H2 |

InChI Key |

BNGZNZUNROGDHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5.O |

Pictograms |

Irritant |

Synonyms |

8-(4 (4-phenylbutoxy)benzoyl)amino-2-(tetrazol-5'-yl)-4-oxo-4H-1-benzopyran ONO 1078 ONO-1078 ONO-RS 411 ONO-RS-411 pranlukast SB 205312 |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Impurity Profiling of Pranlukast Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis pathways for Pranlukast (B1678047) hemihydrate, a potent and selective cysteinyl leukotriene receptor antagonist. The document elucidates the core chemical transformations, key intermediates, and a thorough analysis of the associated impurities. Experimental protocols for pivotal reactions are detailed, and quantitative data is summarized for clarity. Visual diagrams generated using Graphviz are provided to illustrate the synthetic routes and impurity formation mechanisms, offering a comprehensive resource for professionals in pharmaceutical research and development.

Introduction to Pranlukast Hemihydrate

Pranlukast is a leukotriene receptor antagonist used in the management of asthma and other allergic conditions.[1][2][][4][5] By selectively blocking the cysteinyl leukotriene receptor 1 (CysLT1), Pranlukast inhibits the pro-inflammatory effects of leukotrienes, leading to reduced bronchoconstriction and inflammation.[][5] The active pharmaceutical ingredient (API) is typically used in its hemihydrate form. Understanding the synthesis and impurity profile of this compound is critical for ensuring its quality, safety, and efficacy.

Synthesis Pathways of this compound

The synthesis of this compound involves the convergence of two key intermediates: 8-amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran and 4-(4-phenylbutoxy)benzoic acid. Several routes have been reported for the preparation of these intermediates.

Synthesis of Key Intermediate: 8-Amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran

One common pathway to this intermediate begins with 2-hydroxy-3-nitro-acetophenone. The synthesis proceeds through the formation of a chromene ring, followed by the introduction of the tetrazole moiety and subsequent reduction of the nitro group.[6]

A detailed synthetic approach involves the following steps:

-

Condensation and Cyclization: 2-hydroxy-3-nitro-acetophenone is condensed with diethyl oxalate, followed by cyclization to form the chromene ring.[6]

-

Ammonolysis and Dehydration: The resulting ester is treated with ammonia (B1221849) to form an amide, which is then dehydrated to a nitrile (2-cyano-8-nitro-1-benzopyran-4-one).[7]

-

Tetrazole Formation: The nitrile undergoes a [2+3] cycloaddition with sodium azide (B81097) to form the tetrazole ring.[6][7]

-

Nitro Group Reduction: The nitro group is reduced to an amine, yielding 8-amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran.[6] This intermediate is often used as its hydrochloride salt.[2][][8]

Synthesis of Key Intermediate: 4-(4-phenylbutoxy)benzoic acid

This intermediate provides the side chain of the Pranlukast molecule. A common synthesis starts from p-hydroxybenzoic acid and 1-bromo-4-phenylbutane.

A novel synthesis route for 4-(4-phenylbutoxy)benzoic acid has also been described, starting from beta-bromophenylethane and involving a Grignard reaction.[9]

Final Assembly of this compound

The final step in the synthesis is the amide coupling of 8-amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran with 4-(4-phenylbutoxy)benzoic acid. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride.

Impurities in this compound

Impurity profiling is a critical aspect of drug development and manufacturing. Impurities in Pranlukast can arise from starting materials, intermediates, by-products of side reactions, or degradation of the final product.

Process-Related Impurities

These impurities are related to the manufacturing process.

-

Unreacted Starting Materials and Intermediates: Residual amounts of 8-amino-4-oxo-2-(tetrazol-5-yl)benzopyran hydrochloride[2], 4-(4-phenylbutoxy)benzoic acid[][8][10], 3-amino-2-hydroxyacetophenone[][8][10][11], and other precursors can be present in the final API.

-

By-products from Side Reactions: Incomplete reactions or competing reaction pathways can lead to the formation of by-products.

Known Impurities

Several specific impurities of Pranlukast have been identified:

| Impurity Name | CAS Number | Molecular Formula | Molecular Weight |

| Pranlukast Chromene Carboxylic Acid Impurity | 211116-98-2 | C₂₇H₂₃NO₆ | 457.48 |

| Pranlukast Chromene Carboxamide Impurity | 136450-10-7 | C₂₇H₂₄N₂O₅ | 456.50 |

| Pranlukast 8-Amino Impurity | 110683-22-2 | C₁₀H₇N₅O₂ | 229.20 |

| Pranlukast Benzoic Acid Impurity | 30131-16-9 | C₁₇H₁₈O₃ | 270.32 |

| Pranlukast Nitroso Impurity | N/A | N/A | N/A |

| Ethyl 1-nitroso-1H-tetrazole-5-carboxylate | N/A | N/A | N/A |

Data sourced from Pharmaffiliates and Veeprho.[1][5]

Degradation Impurities

These impurities can form during storage or upon exposure to light, heat, or humidity.

-

Hydrolysis Products: The amide bond in Pranlukast can be susceptible to hydrolysis, leading to the formation of 8-amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran and 4-(4-phenylbutoxy)benzoic acid.[5]

-

Oxidative Degradation Products: The aromatic rings and other functional groups may be prone to oxidation.[5]

Experimental Protocols

The following are generalized experimental protocols based on published literature. Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.

Preparation of 4-(4-phenylbutoxy)benzoyl chloride

-

Reaction Setup: To a solution of 4-(4-phenylbutoxy)benzoic acid (1.0 eq) in a suitable solvent such as dimethylacetamide (DMAC) at 0°C, add thionyl chloride (1.2 eq) dropwise.[7]

-

Reaction Execution: Stir the mixture at 0°C for 10-30 minutes. The completion of the reaction can be monitored by techniques such as TLC or HPLC.

-

Work-up: The resulting solution of 4-(4-phenylbutoxy)benzoyl chloride is typically used directly in the next step without isolation.

Amide Coupling to form Pranlukast

-

Reaction Setup: In a separate flask, dissolve 8-amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran hydrochloride (1.0 eq) and a base such as triethylamine (B128534) (1.0 eq) or pyridine (B92270) (1.0 eq) in DMAC.[7]

-

Reaction Execution: Slowly add the previously prepared solution of 4-(4-phenylbutoxy)benzoyl chloride to this mixture. Allow the reaction to stir at room temperature for 4-5 hours.[7]

-

Work-up and Purification: Quench the reaction by adding water. The precipitated solid is collected by filtration and washed with water. The crude product can be purified by recrystallization from a suitable solvent system, such as an acetone-water mixture, to yield Pranlukast.[7]

Formation of this compound

-

Hydration: The anhydrous Pranlukast is slurried in a mixture of acetone (B3395972) and water.

-

Reflux and Cooling: The slurry is heated to reflux for approximately 1 hour and then allowed to cool to room temperature.

-

Isolation: The solid is collected by filtration, washed with water, and dried to afford this compound.

Analytical Techniques for Impurity Detection

The identification and quantification of impurities in this compound require a suite of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A primary tool for separating and quantifying impurities. Reversed-phase HPLC with UV detection is commonly employed.[8][12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Used for the identification and structural elucidation of impurities, especially those present at low levels.[12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for isolated impurities.

-

Gas Chromatography (GC): Used for the analysis of residual solvents.[8]

-

Infrared Spectroscopy (IR): Can be used to identify functional groups and confirm the chemical composition.[8]

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A thorough understanding of the potential impurities, their sources, and appropriate analytical methods for their detection is paramount for the development of a safe and effective drug product. This guide provides a foundational understanding of these aspects to aid researchers and professionals in the pharmaceutical industry.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. veeprho.com [veeprho.com]

- 6. CN101781288B - Preparation method of Pranlukast intermediate - Google Patents [patents.google.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. arborpharmchem.com [arborpharmchem.com]

- 9. Novel synthesis route of pranlukast intermediate 4-(4-phenylbutoxyl)benzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 10. arborpharmchem.com [arborpharmchem.com]

- 11. New preparation method of Pranlukast - Eureka | Patsnap [eureka.patsnap.com]

- 12. rroij.com [rroij.com]

- 13. Determination of Pranlukast and its metabolites in human plasma by LC/MS/MS with PROSPEKT on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical and physical properties of Pranlukast hemihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pranlukast (B1678047) hemihydrate is a selective and competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), playing a crucial role in the management of bronchial asthma and allergic rhinitis.[1][2] Its therapeutic efficacy is intrinsically linked to its chemical and physical properties, which govern its formulation, stability, and bioavailability. This technical guide provides an in-depth overview of the core chemical and physical characteristics of Pranlukast hemihydrate, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Chemical and Physical Properties

This compound is a white to light-yellow powder or crystalline solid.[3] It is practically insoluble in water, a characteristic that presents challenges in formulation and drug delivery.[4]

Identification and Structure

| Property | Data | Reference |

| CAS Number | 150821-03-7 | [3] |

| IUPAC Name | N-[4-oxo-2-(2H-1,2,3,4-tetrazol-5-yl)-4H-chromen-8-yl]-4-(4-phenylbutoxy)benzamide hemihydrate | [3] |

| Molecular Formula | C₅₄H₄₈N₁₀O₉ | [5] |

| Molecular Weight | 981.0 g/mol | [5] |

| InChI Key | MSXTUBJFNBZPGC-UHFFFAOYSA-N | [3] |

| SMILES | O.O=C(NC1=C2OC(=CC(=O)C2=CC=C1)C1=NNN=N1)C1=CC=C(OCCCCC2=CC=CC=C2)C=C1.O=C(NC1=C2OC(=CC(=O)C2=CC=C1)C1=NNN=N1)C1=CC=C(OCCCCC2=CC=CC=C2)C=C1 | [3] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 231°C to 234°C | [3] |

| Loss on Drying | 1.5% to 2.0% | [3] |

| pKa (estimated) | ~5 (tetrazole group) | [4][6] |

| Appearance | White to light yellow powder or crystals | [3] |

Solubility Data

This compound is a poorly water-soluble drug, which significantly impacts its dissolution and bioavailability.[4][6] Its solubility is pH-dependent, showing increased solubility in basic conditions.

| Solvent | Concentration of Excipient | Solubility (µg/mL) | Reference |

| Water (25°C) | - | ~0.36 | [6] |

| Water (37°C) | - | 1.03 | [4] |

| pH 1.2 Buffer | - | 0.50 | |

| pH 3.0 Buffer | - | 1.89 | |

| pH 5.0 Buffer | - | 5.72 | |

| pH 6.8 Buffer | - | 8.31 | |

| pH 7.4 Buffer | - | 8.25 | |

| pH 10.0 Buffer | - | 8.10 | |

| 1% (w/w) HPMC solution | 1% | 87.58 | [6] |

| Sucrose (B13894) Laurate solution | - | 682.03 | [6] |

| Methanol (323.15 K) | - | Mole fraction: 3.96 x 10⁻⁵ | [7] |

| Ethanol (323.15 K) | - | Mole fraction: 6.18 x 10⁻⁵ | [7] |

| 1-Propanol (323.15 K) | - | Mole fraction: 9.63 x 10⁻⁵ | [7] |

| 2-Propanol (323.15 K) | - | Mole fraction: 5.71 x 10⁻⁵ | [7] |

| 1-Butanol (323.15 K) | - | Mole fraction: 26.39 x 10⁻⁵ | [7] |

| Dimethyl sulfoxide (B87167) (DMSO) | - | ≥10 mg/mL | [8] |

Experimental Protocols

Solubility Determination (Equilibrium Method)

This protocol outlines the determination of this compound solubility in various aqueous solutions containing excipients.

-

Preparation of Solutions: Prepare aqueous solutions of selected hydrophilic polymers (e.g., HPMC at 1% w/v) and surfactants (e.g., sucrose laurate at 5% w/v).

-

Sample Addition: Add an excess amount of this compound (e.g., 50 mg) to a fixed volume (e.g., 15 mL) of each excipient solution in a sealed container.

-

Sonication: Sonicate the suspensions for 2 hours in an ultrasonic bath to facilitate initial dispersion.

-

Equilibration: Incubate the suspensions in a shaking water bath at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Sampling and Filtration: After equilibration, withdraw a sample and immediately filter it through a 0.45 µm syringe filter to remove undissolved solid.

-

Dilution: Dilute the filtrate with a suitable mobile phase for analysis.

-

Quantification: Determine the concentration of dissolved this compound using a validated HPLC method.[6]

Stability-Indicating RP-HPLC Method

This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound and the detection of its degradation products.

-

Chromatographic System:

-

Standard Solution Preparation:

-

Accurately weigh about 25 mg of Pranlukast RS.

-

Dissolve in 5 mL of dimethylsulfoxide.

-

Dilute to 100 mL with the dissolution medium.

-

Further dilute 2 mL of this solution to 100 mL with the dissolution medium.

-

-

Sample Solution Preparation: Prepare the sample solution to a theoretical concentration of about 0.5 µg/mL of pranlukast hydrate (B1144303) in the dissolution medium.

-

Forced Degradation Studies:

-

Acid Degradation: 0.1 N HCl at 80°C for 2 hours.

-

Alkaline Degradation: 0.1 N NaOH at 80°C for 2 hours.

-

Oxidative Degradation: 3% H₂O₂ at 80°C for 2 hours.

-

Thermal Degradation: Dry heat at 105°C for 24 hours.

-

Photolytic Degradation: Expose the drug to UV light (254 nm) for 24 hours.

-

-

Analysis: Inject the standard, sample, and stressed samples into the HPLC system and record the chromatograms. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak.

Powder X-Ray Diffraction (PXRD)

This protocol is used to characterize the solid-state form of this compound.

-

Sample Preparation: Gently grind the sample to a fine powder using a mortar and pestle. Mount the powdered sample onto a sample holder.

-

Instrument Setup:

-

Radiation: Cu Kα.

-

Voltage and Current: e.g., 40 kV and 40 mA.

-

Scan Range (2θ): e.g., 5° to 40°.

-

Step Size: e.g., 0.02°.

-

-

Data Collection: Collect the diffraction pattern.

-

Data Analysis: Analyze the resulting diffractogram for characteristic peaks. For this compound, characteristic diffraction peaks are observed at 2θ values of 9.8°, 14.4°, 16.6°, and 19.9°.[10]

Mechanism of Action and Signaling Pathway

Pranlukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[11][12] Cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) are potent inflammatory mediators that, upon binding to CysLT1 receptors on various cells, including airway smooth muscle cells and eosinophils, trigger a cascade of events leading to bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil recruitment.[13][14] By competitively blocking the binding of cysteinyl leukotrienes to the CysLT1 receptor, Pranlukast inhibits these downstream effects, thereby alleviating the symptoms of asthma and allergic rhinitis.[11][13]

Caption: this compound competitively antagonizes the CysLT1 receptor.

Experimental Workflow Visualizations

Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the equilibrium solubility of this compound.

Caption: Workflow for determining the equilibrium solubility of this compound.

Workflow for Stability-Indicating HPLC Method Development

This diagram outlines the process for developing and validating a stability-indicating HPLC method for this compound.

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion

This technical guide has provided a detailed overview of the essential chemical and physical properties of this compound. The tabulated data offers a quick reference for researchers, while the detailed experimental protocols provide a foundation for analytical method development and quality control. The visualizations of the mechanism of action and experimental workflows serve to clarify complex processes. A thorough understanding of these properties is paramount for the successful development of stable, safe, and effective pharmaceutical formulations containing this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. apexbt.com [apexbt.com]

- 4. Development and Validation of Stability-indicating RP-HPLC Method for Estimation of Pranlukast Hydrate in its Laboratory Mixture. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. Regulation of cysteinyl leukotriene type 1 receptor internalization and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Development and Validation of Stability-indicating RP-HPLC Method for Estimation of Pranlukast Hydrate in its Laboratory Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. ajchem-a.com [ajchem-a.com]

- 12. Pranlukast | C27H23N5O4 | CID 4887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]

- 14. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

Pranlukast Hemihydrate: A Deep Dive into its Mechanism of Action in Asthma Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of pranlukast (B1678047) hemihydrate, a selective cysteinyl leukotriene receptor antagonist, in preclinical and clinical asthma models. It is designed to be a valuable resource for researchers, scientists, and professionals involved in the development of respiratory therapeutics.

Core Mechanism of Action: Targeting the Cysteinyl Leukotriene Pathway

Pranlukast hemihydrate is a potent and selective competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R).[1][2] Cysteinyl leukotrienes (CysLTs), namely LTC4, LTD4, and LTE4, are powerful inflammatory lipid mediators derived from arachidonic acid.[1] In the context of asthma, these molecules are released from various immune cells, including mast cells and eosinophils, and play a pivotal role in the disease's pathophysiology.[1][3]

By binding to and inhibiting the CysLT1 receptor, which is a G protein-coupled receptor (GPCR), pranlukast effectively blocks the downstream signaling cascade initiated by CysLTs.[4] This targeted action prevents the key pathological events associated with an asthma attack, including:

-

Bronchoconstriction: CysLTs are potent constrictors of airway smooth muscle. Pranlukast's antagonism of the CysLT1R directly mitigates this effect, leading to bronchodilation.[1]

-

Airway Edema: CysLTs increase vascular permeability, resulting in fluid leakage into the airway tissues. By blocking their action, pranlukast helps to reduce this edema.

-

Mucus Secretion: Enhanced mucus production is a hallmark of asthma. Pranlukast has been shown to inhibit CysLT-induced mucus secretion.[1]

-

Eosinophil Infiltration: CysLTs act as chemoattractants for eosinophils, a key inflammatory cell type in asthma. Pranlukast reduces the recruitment of these cells into the airways, thereby dampening the inflammatory response.[1][5]

Recent structural biology studies have provided a detailed view of how pranlukast binds to the CysLT1R, revealing a unique ligand-binding mode that contributes to its antagonist activity.[4]

Quantitative Effects of Pranlukast in Asthma Models

The efficacy of pranlukast in attenuating key features of asthma has been quantified in numerous preclinical and clinical studies. The following tables summarize these findings.

Table 1: Effect of Pranlukast on Airway Inflammation

| Model System | Parameter Measured | Pranlukast Dose | Outcome | Reference |

| Mild Asthmatics | Eosinophil Ratio in Induced Sputum | 450 mg/day | Significant reduction (p < 0.01) | [5] |

| Mild to Moderate Asthmatics | Blood Eosinophils | 225 mg twice daily for 4 weeks | Significant decrease | [6] |

| Mild to Moderate Asthmatics | Sputum Eosinophils | 225 mg twice daily for 4 weeks | Significant decrease | [6] |

| Mild to Moderate Asthmatics | Serum Eosinophil Cationic Protein (ECP) | 225 mg twice daily for 4 weeks | Significant decrease | [6] |

| Mild to Moderate Asthmatics | Sputum ECP | 225 mg twice daily for 4 weeks | Significant decrease | [6] |

| Asthmatic Patients | Serum ECP | Not specified | Inverse correlation with morning PEF changes (r = -0.80, p = 0.0057) | [7] |

| Mild to Moderate Asthmatics | CD3+ cells in bronchial mucosa | 225 mg twice daily for 4 weeks | Reduction (median difference -37, p < 0.05) | [8] |

| Mild to Moderate Asthmatics | CD4+ cells in bronchial mucosa | 225 mg twice daily for 4 weeks | Reduction (median difference -28, p < 0.01) | [8] |

| Mild to Moderate Asthmatics | Mast cells (AA1+) in bronchial mucosa | 225 mg twice daily for 4 weeks | Reduction (median difference -15, p < 0.05) | [8] |

| Mild to Moderate Asthmatics | Activated eosinophils (EG2+) in bronchial mucosa | 225 mg twice daily for 4 weeks | Reduction (p < 0.05) | [8] |

| Asthmatics on ICS and LABA | Sputum Cysteinyl Leukotrienes | 450 mg daily | Significant attenuation | [9] |

| Asthmatics on ICS and LABA | Sputum TNF-α | 450 mg daily | Significant attenuation | [9] |

| Asthmatics on ICS and LABA | Sputum IL-5 | 450 mg daily | Significant attenuation | [9] |

Table 2: Effect of Pranlukast on Airway Hyperresponsiveness and Bronchoconstriction

| Model System | Challenge Agent | Pranlukast Dose | Outcome | Reference |

| Mild to Moderate Asthmatics | Methacholine (B1211447) | 225 mg twice daily for 4 weeks | Significant improvement in PC20 | [6] |

| Mild Asthmatics | Allergen | 450 mg twice daily for 5.5 days | Attenuation of Early Asthmatic Response (EAR) by 48.3% | [10] |

| Mild Asthmatics | Allergen | 450 mg twice daily for 5.5 days | Attenuation of Late Asthmatic Response (LAR) by 30.8% | [10] |

| Mild Asthmatics | Allergen | 450 mg twice daily for 5.5 days | Protection against allergen-induced shift in PC20 by 78.4% | [10] |

| Mild to Moderate Asthmatics | - | 225 mg or 337.5 mg twice daily for 4 weeks | Significant increase in morning home PEFR | [11] |

| Mild to Moderate Asthmatics | - | 225 mg twice daily | Statistically significant improvement in trough FEV1 at week 4 | [11] |

| Ovalbumin-sensitized Guinea Pigs | LTD4 | 0.3 µM (IC50) | Inhibition of LTD4-evoked mucus secretion | [12] |

| Ovalbumin-sensitized Guinea Pigs | Ovalbumin | 5 µM | 70% suppression of ovalbumin-induced mucus secretion | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols employed in the cited studies.

Ovalbumin-Induced Airway Inflammation in Guinea Pigs

This model is frequently used to study allergic asthma.

-

Sensitization: Guinea pigs are sensitized with intraperitoneal injections of ovalbumin (e.g., 100 or 150 μg) mixed with an adjuvant like aluminum hydroxide (B78521) on multiple days (e.g., days 1 and 5, or days 1, 4, and 7).[13]

-

Challenge: On a later day (e.g., day 15 or 21), sensitized animals are challenged with an aerosolized solution of ovalbumin (e.g., 100 or 300 μg/ml) for a specific duration (e.g., 1 hour).[13]

-

Pranlukast Administration: Pranlukast is typically administered orally at a specified dose and time before the ovalbumin challenge.

-

Outcome Measures:

-

Airway Hyperresponsiveness: Assessed by measuring the bronchoconstrictor response to inhaled methacholine or histamine (B1213489) before and after the ovalbumin challenge.[13]

-

Inflammatory Cell Infiltration: Bronchoalveolar lavage (BAL) fluid is collected to perform total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).[13] Lung tissue can also be processed for histological analysis of inflammatory cell infiltration.

-

Mucus Secretion: In in-vitro settings, tracheal tissues are mounted in chambers and the secretion of radiolabeled macromolecules (e.g., 35SO4-labeled mucins) is measured in response to ovalbumin or leukotrienes.[12]

-

Clinical Trial Protocol for Pranlukast in Asthmatic Patients

-

Study Design: Typically a randomized, double-blind, placebo-controlled, crossover or parallel-group design.[6][10][11]

-

Patient Population: Patients with a confirmed diagnosis of mild to moderate asthma, often with demonstrated airway hyperresponsiveness.

-

Treatment: Patients receive oral pranlukast (e.g., 225 mg twice daily) or a matching placebo for a defined period (e.g., 4 weeks).[6][11] A washout period is included in crossover studies.

-

Assessments:

-

Pulmonary Function Tests: Forced expiratory volume in one second (FEV1) and peak expiratory flow rate (PEFR) are measured at baseline and at various time points during the treatment period.[11]

-

Airway Hyperresponsiveness: Methacholine or allergen challenge tests are performed to determine the provocative concentration causing a 20% fall in FEV1 (PC20).[6][10]

-

Inflammatory Markers: Blood samples are collected to measure eosinophil counts and serum levels of eosinophil cationic protein (ECP).[6] Induced sputum is collected to analyze the percentage of eosinophils and levels of inflammatory mediators.[5]

-

Symptom Scores and Rescue Medication Use: Patients record their asthma symptoms and use of rescue bronchodilators in a daily diary.[11]

-

Bronchial Biopsies: In some studies, bronchoscopy with endobronchial biopsy is performed before and after treatment to assess changes in inflammatory cell infiltration in the airway mucosa using immunohistochemistry.[8]

-

Signaling Pathways and Molecular Interactions

The primary mechanism of pranlukast is the direct blockade of the CysLT1 receptor. The downstream consequences of this action are a reduction in the signaling pathways that drive the asthmatic response.

Beyond this primary pathway, evidence suggests that pranlukast may have other modulatory effects. For instance, studies have indicated a potential functional interaction between CysLT1 receptor antagonists and P2Y receptors, which are involved in nucleotide signaling and inflammation.[14] Furthermore, the attenuation of TNF-α and IL-5 in the sputum of asthmatic patients treated with pranlukast suggests an indirect influence on the broader inflammatory cytokine network.[9]

References

- 1. What is the mechanism of Pranlukast Hydrate? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of pranlukast, a leukotriene receptor antagonist, on airway inflammation in mild asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of pranlukast on bronchial inflammation in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pranlukast, a cysteinyl leukotriene antagonist, reduces serum eosinophil cationic protein levels in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of the leukotriene receptor antagonist pranlukast on cellular infiltration in the bronchial mucosa of patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 10. Pranlukast, a cysteinyl leukotriene receptor antagonist, attenuates allergen-induced early- and late-phase bronchoconstriction and airway hyperresponsiveness in asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pranlukast, a novel leukotriene receptor antagonist: results of the first European, placebo controlled, multicentre clinical study in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Pranlukast Hemihydrate's CysLT1 Receptor Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Pranlukast (B1678047) hemihydrate, a selective and competitive antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary data, experimental protocols, and conceptual understanding to effectively study this compound and its interactions with the CysLT1 receptor.

Introduction to Pranlukast and the CysLT1 Receptor

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators derived from arachidonic acid that play a central role in the pathophysiology of inflammatory diseases, particularly asthma and allergic rhinitis.[1] Their effects, which include bronchoconstriction, increased vascular permeability, mucus secretion, and recruitment of inflammatory cells, are primarily mediated through the CysLT1 receptor.[1] Pranlukast is a member of the leukotriene receptor antagonist (LTRA) class of drugs that selectively binds to and competitively inhibits the CysLT1 receptor, thereby blocking the pro-inflammatory actions of CysLTs.[1][2]

Quantitative Data Presentation

The in vitro potency and binding affinity of Pranlukast hemihydrate for the CysLT1 receptor have been determined through various assays. The following tables summarize key quantitative data from published studies, providing a comparative perspective with other well-known CysLT1 receptor antagonists.

Table 1: CysLT1 Receptor Binding Affinity of Pranlukast and Comparators

| Compound | Radioligand | Tissue/Cell Preparation | Kᵢ (nM) |

| Pranlukast | [³H]LTD₄ | Guinea Pig Lung Membranes | 11.29 |

| Montelukast | [³H]LTD₄ | Guinea Pig Lung Membranes | Not explicitly quantified |

| Zafirlukast (B1683622) | [³H]LTD₄ | Guinea Pig Lung Membranes | Not explicitly quantified |

Note: Kᵢ represents the inhibition constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Antagonism of Pranlukast and Comparators at the CysLT1 Receptor

| Compound | Assay Type | Cell Line/Tissue | Agonist | IC₅₀ (µM) |

| Pranlukast | Mucus Secretion | Guinea-pig trachea | LTD₄ | 0.3[3] |

| Pranlukast | Calcium Mobilization | dU937 cells | UTP | 4.3[4] |

| Pranlukast | Calcium Mobilization | dU937 cells | UDP | 1.6[4] |

| Pranlukast | Inositol Phosphate Production | 1321N1-hP2Y₁ cells | 2-MeSADP | 0.028[4] |

| Montelukast | Calcium Mobilization | dU937 cells | UTP | 7.7[4] |

| Montelukast | Calcium Mobilization | dU937 cells | UDP | 4.5[4] |

| Montelukast | Inositol Phosphate Production | 1321N1-hP2Y₁ cells | 2-MeSADP | 0.122[4] |

| Zafirlukast | Mucus Secretion | Guinea-pig trachea | LTD₄ | 0.6[3] |

Note: IC₅₀ is the half-maximal inhibitory concentration, indicating the potency of a drug in inhibiting a specific biological function.

Table 3: Selectivity Profile of Pranlukast

| Receptor | Binding Affinity (ΔG kcal/mol) |

| CysLT1 | -11.29[5] |

| CysLT2 | -9.02[5] |

Note: Pranlukast is a specific CysLT1 antagonist and does not antagonize the CysLT2 receptor.[6] The binding affinity data further supports its selectivity for the CysLT1 receptor.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible in vitro characterization of Pranlukast's CysLT1 receptor antagonism. The following sections provide comprehensive protocols for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Kᵢ) of Pranlukast for the CysLT1 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Membrane Preparation: Membranes from cells or tissues endogenously expressing or recombinantly overexpressing the CysLT1 receptor (e.g., guinea pig lung membranes, CHO-K1 cell membranes).

-

Radioligand: [³H]LTD₄ (specific activity ~30-60 Ci/mmol).

-

Unlabeled Ligand: this compound, LTD₄ (for non-specific binding determination).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B).

-

Filtration Apparatus.

-

Liquid Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Homogenize tissue or cells in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer (for total binding) or unlabeled LTD₄ (10 µM final concentration for non-specific binding) or Pranlukast dilution.

-

[³H]LTD₄ (at a concentration near its Kₔ, typically 0.5-1.0 nM).

-

Membrane preparation (typically 20-50 µg of protein per well).

-

-

The final assay volume should be consistent (e.g., 200 µL).

-

-

Incubation:

-

Incubate the plate at room temperature (or 25°C) for 60-120 minutes to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Pranlukast concentration.

-

Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the ability of Pranlukast to inhibit the increase in intracellular calcium ([Ca²⁺]ᵢ) induced by a CysLT1 receptor agonist, such as LTD₄.

Materials:

-

Cell Line: A cell line endogenously expressing or stably transfected with the human CysLT1 receptor (e.g., U937, CHO-K1-hCysLT1).

-

Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.

-

Pluronic F-127.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Agonist: LTD₄.

-

Antagonist: this compound.

-

Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Seeding:

-

Seed the cells into black-walled, clear-bottom 96-well or 384-well plates and culture until they form a confluent monolayer.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in assay buffer.

-

Remove the cell culture medium and add the loading buffer to each well.

-

Incubate the plate for 45-60 minutes at 37°C in the dark.

-

-

Cell Washing:

-

Gently wash the cells twice with assay buffer to remove extracellular dye.

-

Add a final volume of assay buffer to each well.

-

-

Antagonist Incubation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the Pranlukast dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

-

-

Fluorescence Measurement:

-

Place the cell plate in the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for each well.

-

Use the instrument's liquid handler to add a pre-determined concentration of the agonist (LTD₄, typically at its EC₈₀) to all wells simultaneously.

-

Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes) to capture the calcium transient.

-

-

Data Analysis:

-

The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.

-

Normalize the data to the response of the agonist alone (100%) and a vehicle control (0%).

-

Plot the normalized response against the logarithm of the Pranlukast concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate these concepts.

CysLT1 Receptor Signaling Pathway

The CysLT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Upon activation by its ligands (LTC₄, LTD₄, LTE₄), it initiates a signaling cascade that leads to an increase in intracellular calcium.

Caption: CysLT1 Receptor Signaling Pathway and the Point of Pranlukast's Antagonism.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of Pranlukast.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Logical Relationship of Pranlukast's Antagonism

This diagram illustrates the logical flow from the presence of inflammatory mediators to the therapeutic effect of Pranlukast.

Caption: Logical Flow of Pranlukast's CysLT1 Receptor Antagonism.

Conclusion

This compound is a potent and selective antagonist of the CysLT1 receptor. Its in vitro characterization through radioligand binding and functional assays, such as calcium mobilization, confirms its mechanism of action and provides a quantitative basis for its therapeutic use. The detailed protocols and conceptual diagrams presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and respiratory disease research.

References

- 1. What are CysLT1 antagonists and how do they work? [synapse.patsnap.com]

- 2. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]

- 3. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nsuworks.nova.edu [nsuworks.nova.edu]

- 6. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

A Technical Guide to the Early-Stage Discovery and Development of Pranlukast Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational stages in the discovery and development of Pranlukast (B1678047) hemihydrate, a potent and selective cysteinyl leukotriene receptor antagonist. Developed by Ono Pharmaceutical Co., Ltd., Pranlukast was first approved in Japan in 1995 for the treatment of bronchial asthma and allergic rhinitis.[1] This document details the synthesis, mechanism of action, preclinical data, and early clinical findings that established its therapeutic potential.

Discovery and Synthesis

Pranlukast (chemical name: N-[4-Oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl]-4-(4-phenylbutoxy)-benzamide) is a synthetic chromone (B188151) derivative.[2][3] The discovery process focused on identifying a molecule that could selectively block the effects of cysteinyl leukotrienes, which were recognized as key mediators in the pathophysiology of asthma.

Synthesis Pathway: The synthesis of Pranlukast involves a multi-step process. A common pathway starts from tetrahydrofuran (B95107), which undergoes ring-opening, Friedel-Crafts alkylation, bromination, and etherification to form the key intermediate 4-(4-phenylbutoxy)benzoic acid.[3][4] This intermediate is then condensed with another key intermediate, 8-amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran, to yield the final Pranlukast molecule.[5][6] Several variations of this synthesis exist to optimize yield and industrial applicability.[3][4][6]

Caption: Simplified chemical synthesis pathway for Pranlukast.

Mechanism of Action

Pranlukast exerts its therapeutic effect by selectively antagonizing the cysteinyl leukotriene receptor 1 (CysLT1).[7][8][9] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory lipid mediators derived from arachidonic acid.[7][10] In respiratory diseases like asthma, they are responsible for key pathological processes, including:

-

Bronchoconstriction: Contraction of airway smooth muscle.[7]

-

Mucus Hypersecretion: Enhanced secretion of thick, viscous mucus.[7][8][10]

-

Inflammatory Cell Recruitment: Attraction of eosinophils and other inflammatory cells.[7]

By competitively binding to the CysLT1 receptor, Pranlukast blocks these actions, leading to reduced airway inflammation, decreased bronchoconstriction, and alleviation of asthma and allergic rhinitis symptoms.[7][8][9] Interestingly, some studies suggest that Pranlukast may also inhibit the production of interleukin-5 (IL-5), a key cytokine in eosinophilic inflammation, through a mechanism independent of CysLT1 receptor antagonism.[11]

Caption: Pranlukast's mechanism of action on the leukotriene pathway.

Preclinical Development

The preclinical phase established the potency, selectivity, and efficacy of Pranlukast in various in vitro and in vivo models.

3.1. In Vitro Studies

In vitro studies were crucial for characterizing the binding affinity and functional antagonism of Pranlukast at the CysLT receptors.

Table 1: In Vitro Binding Affinity and Potency of Pranlukast

| Assay Type | Ligand | Preparation | Ki (nM) | Reference |

|---|---|---|---|---|

| Radioligand Binding | [³H]LTE₄ | Lung Membranes | 0.63 ± 0.11 | [12][13] |

| Radioligand Binding | [³H]LTD₄ | Lung Membranes | 0.99 ± 0.19 | [12][13] |

| Radioligand Binding | [³H]LTC₄ | Lung Membranes | 5640 ± 680 | [12][13] |

| Functional Assay | LTD₄-evoked ³⁵SO₄ output | Guinea Pig Trachea | IC₅₀ = 0.3 µM |[14] |

Ki: Inhibition constant; IC₅₀: Half maximal inhibitory concentration.

Experimental Protocol: Radioligand Binding Assay

-

Preparation: Cell membranes are prepared from guinea pig lung tissue, which is known to express CysLT1 receptors.

-

Incubation: The membranes are incubated with a radiolabeled cysteinyl leukotriene (e.g., [³H]LTD₄) in the presence of varying concentrations of Pranlukast.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, representing the amount of bound ligand, is measured using liquid scintillation counting.

-

Analysis: The data are used to calculate the inhibition constant (Ki), which reflects the binding affinity of Pranlukast for the CysLT1 receptor. The antagonism against [³H]LTD₄ binding is competitive.[13]

3.2. In Vivo Studies

Animal models were used to assess the efficacy of Pranlukast in a physiological context, particularly its ability to inhibit bronchoconstriction and airway inflammation.

Table 2: Preclinical In Vivo Efficacy of Pranlukast

| Animal Model | Challenge | Effect of Pranlukast | Key Finding | Reference |

|---|---|---|---|---|

| Guinea Pig | LTD₄-induced bronchoconstriction | Potent inhibition | Demonstrates direct antagonism of leukotriene effects on airways | [13] |

| Ovalbumin-sensitized Guinea Pig | Ovalbumin challenge | Significant suppression of mucus secretion by 70% | Shows efficacy in an allergen-induced model of airway response | [14] |

| Least Shrew | LTC₄-induced emesis | Dose-dependent blockade | 100% reduction in vomiting frequency at 10 mg/kg dose |[15] |

Caption: Workflow for an Ovalbumin-Induced Allergic Asthma Model.

Experimental Protocol: Ovalbumin-Sensitized Guinea Pig Model This protocol is adapted from general methodologies for evaluating anti-asthmatic drugs.[14][16]

-

Sensitization: Guinea pigs are actively sensitized by intraperitoneal injection of ovalbumin.

-

Treatment: Prior to challenge, animals are treated with Pranlukast or a vehicle control, typically administered orally or intraperitoneally.

-

Challenge: Tracheal tissues are isolated and mounted in an organ bath. They are then challenged with ovalbumin to induce an allergic reaction.

-

Measurement: Mucus secretion is quantified by measuring the output of ³⁵SO₄-labeled macromolecules from the tracheal tissue.

-

Analysis: The inhibitory effect of Pranlukast on antigen-induced mucus secretion is calculated by comparing the response in treated versus control tissues.

Early Clinical Development

Following promising preclinical results, Pranlukast entered clinical development to evaluate its safety, pharmacokinetics, and efficacy in humans.

4.1. Phase I: Safety and Pharmacokinetics

Phase I studies were conducted in healthy volunteers to determine the safety, tolerability, and pharmacokinetic (PK) profile of Pranlukast.

Table 3: Pharmacokinetic Properties of Pranlukast in Healthy Volunteers

| Parameter | Value | Condition/Note | Reference |

|---|---|---|---|

| Administration | Oral | Administered 30 mins after a light breakfast | [17] |

| Tₘₐₓ (Time to Peak Concentration) | 2 - 6 hours | Some evidence of absorption lag-time | [17] |

| Metabolism | Hepatic | - | [7] |

| Excretion | Primarily in bile | - | [7] |

| Effect of Dosing Time | AUC is 56% higher after evening administration | Bioavailability is increased after evening dosing | [18] |

| Effect of Food | Recommended to take after meals | To enhance absorption |[9] |

Tₘₐₓ: Time to reach maximum plasma concentration; AUC: Area under the curve.

Experimental Protocol: Phase I Single and Multiple Ascending Dose Study

-

Design: A randomized, double-blind, placebo-controlled study in healthy male volunteers.

-

Dosing: Subjects receive single ascending oral doses of Pranlukast (e.g., 112.5 mg to 675 mg) or placebo. Following a washout period, subjects receive multiple doses (e.g., every 12 hours) for a set duration.[17] Doses are typically administered 30 minutes after a standard meal.[17][18]

-

Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after dosing to measure plasma concentrations of Pranlukast.

-

Bioanalysis: Plasma samples are analyzed using a validated high-performance liquid chromatography (HPLC) method.

-

Safety Monitoring: Safety and tolerability are assessed through continuous monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

-

Data Analysis: PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) are calculated using non-compartmental analysis.

4.2. Early Clinical Efficacy

Early clinical trials in patients with mild to moderate asthma provided the first evidence of Pranlukast's therapeutic activity. These studies were designed to evaluate its effect on key asthma endpoints.

Table 4: Summary of Efficacy Results from Early Clinical Trials in Asthma Patients

| Study | Dose(s) | Comparator | Duration | Key Efficacy Endpoints & Results | Reference |

|---|---|---|---|---|---|

| European Multicenter Study | 225 mg or 337.5 mg BID | Placebo | 4 weeks | - FEV₁: Increased significantly within 1 hour, maintained for 8 hours. Mean increase of 210-340 mL. - Morning PEFR: Statistically significant improvement (increase of 10.8-18.6 L/min). - Symptoms: Improved daytime and night-time asthma scores. | [19] |

| U.S. Multicenter Study | 337.5 mg or 450 mg BID | Placebo | - | - Demonstrated clinical activity and was well-tolerated. | [20] |

| Allergen Challenge Study | 450 mg BID | Placebo | 5.5 days | - Early Response (FEV₁ fall): Attenuated by 48.3%. - Late Response (FEV₁ fall): Attenuated by 30.8%. - Airway Hyperresponsiveness: Protection of 78.4%. | [21] |

| LTD₄ Challenge Study | 450 mg BID | - | 5 days | - Increased concentration of LTD₄ needed to cause bronchoconstriction by 25.9-fold. |[22] |

BID: Twice daily; FEV₁: Forced Expiratory Volume in 1 second; PEFR: Peak Expiratory Flow Rate.

Experimental Protocol: Allergen Challenge Study

-

Design: A double-blind, placebo-controlled, crossover study in atopic patients with mild asthma and previously demonstrated early and late asthmatic responses to a specific allergen.[21]

-

Treatment Periods: Patients receive treatment with Pranlukast (e.g., 450 mg twice daily) or a matching placebo for a defined period (e.g., 5.5 days), separated by a washout period.[21]

-

Baseline Measurements: Airway hyperresponsiveness is measured at baseline using a methacholine (B1211447) challenge, expressed as the provocative concentration causing a 20% fall in FEV₁ (PC₂₀).[21]

-

Allergen Challenge: On the final day of each treatment period, patients undergo an allergen inhalation challenge. FEV₁ is measured repeatedly over several hours to assess the early asthmatic response (EAR, within the first 2 hours) and the late asthmatic response (LAR, 3-7 hours post-challenge).[21]

-

Post-Challenge AHR: Airway hyperresponsiveness is re-assessed 24 hours after the allergen challenge to determine the allergen-induced shift in PC₂₀.[21]

-

Analysis: The effects of Pranlukast and placebo on the magnitude of the EAR, LAR, and the change in airway hyperresponsiveness are compared.

Conclusion

The early-stage discovery and development of Pranlukast hemihydrate followed a systematic and scientifically rigorous path. The targeted discovery of a selective CysLT1 receptor antagonist was supported by comprehensive preclinical in vitro and in vivo studies that confirmed its mechanism and efficacy in relevant disease models. Subsequent early-phase clinical trials in healthy volunteers and asthma patients successfully established its safety profile, pharmacokinetic properties, and clinical proof-of-concept. This foundational work paved the way for larger-scale clinical development and its eventual approval as a valuable therapeutic option for the management of asthma and allergic rhinitis.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. pranlukast [drugcentral.org]

- 3. tsijournals.com [tsijournals.com]

- 4. CN101450943B - Method for synthesizing drug pranlukast from tetrahydrofuran path - Google Patents [patents.google.com]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. CN106588897A - New preparation method of Pranlukast - Google Patents [patents.google.com]

- 7. What is the mechanism of Pranlukast Hydrate? [synapse.patsnap.com]

- 8. Pranlukast | C27H23N5O4 | CID 4887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. What is Pranlukast Hydrate used for? [synapse.patsnap.com]

- 10. ClinPGx [clinpgx.org]

- 11. Pranlukast, a leukotriene receptor antagonist, inhibits interleukin-5 production via a mechanism distinct from leukotriene receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pranlukast prevents cysteinyl leukotriene-induced emesis in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. The single and multiple dose pharmacokinetics of pranlukast in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evening dosing is associated with higher plasma concentrations of pranlukast, a leukotriene receptor antagonist, in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pranlukast, a novel leukotriene receptor antagonist: results of the first European, placebo controlled, multicentre clinical study in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Results of the first U.S. double-blind, placebo-controlled, multicenter clinical study in asthma with pranlukast, a novel leukotriene receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pranlukast, a cysteinyl leukotriene receptor antagonist, attenuates allergen-induced early- and late-phase bronchoconstriction and airway hyperresponsiveness in asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Worldwide clinical experience with the first marketed leukotriene receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Pranlukast hemihydrate molecular structure and formula

An In-depth Technical Guide to Pranlukast (B1678047) Hemihydrate: Molecular Structure, Properties, and Analysis

Introduction

Pranlukast hemihydrate is a selective and competitive cysteinyl leukotriene receptor-1 (CysLT1) antagonist.[1][2][3][4] It is primarily utilized in the treatment and management of bronchial asthma and allergic rhinitis.[5][6] By blocking the action of cysteinyl leukotrienes, a group of inflammatory mediators, pranlukast effectively reduces airway inflammation, bronchoconstriction, and mucus production.[4][5][6] This technical guide provides a comprehensive overview of its molecular structure, chemical formula, physicochemical properties, and key experimental methodologies for its synthesis and analysis, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

Pranlukast is chemically described as N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide.[2][5] The core structure consists of a chromone (B188151) ring system substituted with a tetrazole group at the 2-position and a benzamide (B126) linkage at the 8-position. The benzamide group is further substituted with a 4-phenylbutoxy chain. The compound is commonly formulated as a hemihydrate to enhance its stability.[5]

The molecular formula for the anhydrous form is C₂₇H₂₃N₅O₄ .[2][5] As a hemihydrate, its formula is C₂₇H₂₃N₅O₄ · 0.5H₂O or often represented as a dimer: C₅₄H₄₈N₁₀O₉ .[5][7][8]

Physicochemical Properties

The key physicochemical properties of pranlukast and its hemihydrate form are summarized in the table below. These properties are critical for its formulation, delivery, and pharmacokinetic profile. The compound is characterized by its poor water solubility.[5][9]

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₂₃N₅O₄ · 0.5H₂O | [1][8] |

| Molecular Weight | 481.5 g/mol (Anhydrous) 490.51 g/mol (Hemihydrate) 981.0 g/mol (Dimer Hydrate) | [1][2][5][7] |

| Appearance | White solid | [7] |

| Melting Point | 243°C | [10] |

| Water Solubility | Approx. 0.36 µg/mL at 25°C Insoluble | [9] |

| Other Solubilities | Insoluble in Ethanol 100 mg/mL in DMSO | [1] |

| XLogP3 | 4.2 | [2] |

| Topological Polar Surface Area | 119 Ų (Anhydrous) | [2] |

| Hydrogen Bond Donors | 2 (Anhydrous) | [2] |

| Hydrogen Bond Acceptors | 7 (Anhydrous) | [2] |

| Rotatable Bond Count | 9 (Anhydrous) | [2] |

Mechanism of Action

Pranlukast exerts its therapeutic effect by selectively antagonizing leukotriene D₄ (LTD₄) at the cysteinyl leukotriene receptor 1 (CysLT1) in the airways.[4][5] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators that cause bronchoconstriction, increased microvascular permeability, airway edema, and enhanced secretion of thick mucus.[3][4][6] By competitively blocking the CysLT1 receptor, pranlukast inhibits these downstream effects.[5][6] Furthermore, pranlukast has been shown to inhibit NF-κB activation, which in turn suppresses the production of pro-inflammatory cytokines such as IL-6, IL-1, and TNF-α, contributing to its immunomodulatory effects.[1][11]

Experimental Protocols

General Synthesis Outline

The synthesis of pranlukast is a multi-step process involving the formation of key intermediates which are then coupled to form the final molecule.[5] A common synthetic strategy involves the preparation of 4-(4-phenylbutoxy)benzoic acid and 8-amino-2-(tetrazol-5-yl)-1-benzopyran-4-one, followed by an amide coupling reaction.[10][12]

Key Steps:

-

Synthesis of 4-(4-phenylbutoxy)benzoic acid: This intermediate is often prepared starting from materials like p-hydroxybenzoic acid and 1-bromo-4-phenylbutane.[12][13]

-

Synthesis of the Chromone-Tetrazole Core: The 8-amino-2-(tetrazol-5-yl)-1-benzopyran-4-one intermediate is synthesized from precursors such as 3-amino-2-hydroxyacetophenone.[10][12]

-

Amide Coupling: The carboxyl group of 4-(4-phenylbutoxy)benzoic acid is activated (e.g., using thionyl chloride or oxalyl chloride) and then reacted with the amino group of the chromone-tetrazole intermediate to form an amide bond.[14]

-

Crystallization: The final product, pranlukast, is purified and crystallized as a hemihydrate to improve its stability.[5]

Analytical Method: Reverse-Phase HPLC

A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the estimation of pranlukast hydrate (B1144303).[15] This method is suitable for quality control and stability testing.

-

Instrumentation: Shimadzu HPLC system with UV-detector.[15]

-

Column: Kromosil 100 C18 (150 mm × 4.6 mm, 5 µm particle size).[15]

-

Mobile Phase: A mixture of Acetonitrile and 0.1% Glacial Acetic Acid in water (85:15 v/v).[15]

-

Flow Rate: 0.5 mL/min.[15]

-

Column Temperature: 30°C.[15]

-

Detection: UV detection at a wavelength of 262 nm.[15]

-

Validation: The method is validated according to ICH guidelines for parameters including specificity, accuracy, precision, and linearity.[15]

Stress Degradation Studies

To assess the stability of the molecule, pranlukast hydrate is subjected to various stress conditions as per ICH guidelines Q1A (R2) and Q1B.[16]

-

Conditions Tested: The drug is exposed to acidic, alkaline, oxidative (peroxide), thermal (dry heat), and photolytic (solid and liquid state) stress.[15][16]

-

Observed Stability: Studies show that pranlukast hydrate is significantly labile under alkaline and liquid-state photolytic conditions.[16] It demonstrates relative stability in acidic, oxidative, thermal, and solid-state photolytic conditions.[16] Degradation products are typically characterized using techniques like LC-MS/MS.[16]

Solubility and Dissolution Testing

Given its poor aqueous solubility, these tests are crucial for formulation development.

-

Equilibrium Solubility Protocol:

-

An excess amount of this compound is added to a specific medium (e.g., water, buffer solutions).

-

The samples are equilibrated in a shaking water bath at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to reach equilibrium.[9]

-

After equilibration, the suspension is filtered through a suitable syringe filter (e.g., 0.45 µm PTFE).[9]

-

The filtrate is diluted with the HPLC mobile phase and the concentration of dissolved pranlukast is quantified using a validated HPLC method.[9]

-

-

In Vitro Dissolution Test Protocol:

-

The test is conducted using a USP Dissolution Apparatus II (paddle method).[9]

-

A specified volume of dissolution medium (e.g., pH 6.8 buffer) is maintained at 37°C ± 0.5°C.[9]

-

The paddle speed is set to a specific rate (e.g., 50 rpm).[9]

-

A dosage form equivalent to a specific amount of this compound is introduced into the vessel.

-

Samples are withdrawn at predetermined time intervals, replacing the volume with fresh, pre-warmed medium.[9]

-

The samples are filtered, diluted, and analyzed by HPLC to determine the percentage of drug dissolved over time.[9]

-

Conclusion

This compound is a well-characterized CysLT1 receptor antagonist with a defined molecular structure and a clear mechanism of action. Its significant therapeutic role in asthma and allergic rhinitis is underpinned by its ability to block the pro-inflammatory effects of cysteinyl leukotrienes. However, its poor water solubility presents a key challenge in formulation, necessitating advanced drug delivery approaches. The established analytical methods, including RP-HPLC, are vital for ensuring the quality, stability, and efficacy of its pharmaceutical preparations. This guide provides core technical information essential for professionals engaged in the research and development of this important anti-asthmatic agent.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. medkoo.com [medkoo.com]

- 4. Pranlukast | C27H23N5O4 | CID 4887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound | 150821-03-7 [smolecule.com]

- 6. What is Pranlukast Hydrate used for? [synapse.patsnap.com]

- 7. Pranlukast Hydrate | C54H48N10O9 | CID 11979774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Improving dissolution and oral bioavailability of this compound by particle surface modification with surfactants and homogenization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tsijournals.com [tsijournals.com]

- 11. This compound|CAS 150821-03-7|DC Chemicals [dcchemicals.com]

- 12. arborpharmchem.com [arborpharmchem.com]

- 13. CN101450943B - Method for synthesizing drug pranlukast from tetrahydrofuran path - Google Patents [patents.google.com]

- 14. newdrugapprovals.org [newdrugapprovals.org]

- 15. Development and Validation of Stability-indicating RP-HPLC Method for Estimation of Pranlukast Hydrate in its Laboratory Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Spectroscopic analysis of Pranlukast hemihydrate (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Pranlukast hemihydrate (C₂₇H₂₃N₅O₄ · 0.5H₂O), a selective cysteinyl leukotriene receptor-1 antagonist used in the treatment of bronchial asthma. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended to serve as a valuable resource for researchers involved in the quality control, characterization, and further development of this pharmaceutical compound.

Data Presentation

The quantitative spectroscopic data for this compound is summarized in the tables below for clear reference and comparison.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed experimental ¹H and ¹³C NMR data for this compound is not extensively available in public literature. Commercial suppliers confirm the use of NMR for structure verification, but do not publish the spectra.[1] Based on the molecular structure, the following table outlines the expected signals.

| ¹H NMR (Expected Signals) | ¹³C NMR (Expected Signals) |

| Aromatic Protons (δ 7.0-9.0 ppm): Multiple signals corresponding to the protons on the benzopyran and benzamide (B126) phenyl rings. | Carbonyl Carbon (C=O, δ ~170-180 ppm): Signal for the ketone at C4 of the benzopyran ring. |

| Amide Proton (-NH-, δ ~10.0 ppm): A broad singlet for the amide proton, which may be exchangeable with D₂O. | Amide Carbon (C=O, δ ~165 ppm): Signal for the amide carbonyl group. |

| Vinyl Proton (=CH-, δ ~6.5-7.0 ppm): Signal for the proton at C3 of the benzopyran ring. | Tetrazole Carbon (C-N, δ ~155-160 ppm): Signal for the carbon atom in the tetrazole ring. |

| Alkoxy Protons (-O-CH₂-, δ ~4.0 ppm): A triplet for the methylene (B1212753) group attached to the phenoxy oxygen. | Aromatic & Vinyl Carbons (C=C, C=N, δ ~100-160 ppm): Multiple signals for the carbons of the aromatic rings and the C2/C3 carbons of the benzopyran. |

| Alkyl Protons (-CH₂-, δ 1.8-2.7 ppm): Multiplets corresponding to the three methylene groups in the phenylbutoxy chain. | Alkoxy Carbon (-O-CH₂-, δ ~68 ppm): Signal for the carbon of the methylene group attached to the phenoxy oxygen. |

| Tetrazole Proton (-NH-, variable): The position of the tetrazole N-H proton can be highly variable and may not be observed. | Alkyl Carbons (-CH₂-, δ ~25-30 ppm): Signals for the carbons of the methylene groups in the butoxy chain. |

Note: The exact chemical shifts (δ) and coupling constants (J) are dependent on the solvent, concentration, and spectrometer frequency used.

Table 2: Infrared (IR) Spectroscopy Data

The infrared spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Source |

| ~3100 | N-H Stretching (Amide and/or Tetrazole) | [2] |

| ~2940 | C-H Stretching (Aliphatic) | [2] |

| ~1662 | C=O Stretching (Amide I) | [2] |

| ~1646 | C=O Stretching (γ-pyrone Ketone) | [2] |

| ~1254 | C-O-C Stretching (Aryl Ether) | [2] |

Data obtained from Pranlukast Reference Standard (RS) using the potassium bromide disk method.

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry data is crucial for confirming the molecular weight and fragmentation pattern of Pranlukast.

| Parameter | Value | Source |

| Molecular Formula | C₂₇H₂₃N₅O₄ | [3] |

| Molecular Weight (Anhydrous) | 481.5 g/mol | [3] |

| Molecular Weight (Hemihydrate) | 490.51 g/mol | [2] |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion | [4] |

| Precursor Ion [M-H]⁻ | m/z 480.17 | Calculated |

| Precursor Ion [M+H]⁺ (Observed) | m/z 482.1823 | [3] |

| Observed MS/MS Fragments ([M+H]⁺) | m/z 464.1, 454.1, 228.1 | [3] |

Fragmentation data is typically generated via tandem mass spectrometry (MS/MS) to aid in structural elucidation.

Experimental Protocols

Detailed methodologies are essential for the reproducible spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes a general method for obtaining ¹H and ¹³C NMR spectra.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often used for its ability to dissolve a wide range of compounds.[1]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[1]

-

¹H NMR Acquisition:

-

Temperature: Set the probe temperature to a constant value, typically 25 °C (298 K).

-

Parameters: Acquire the spectrum using a standard pulse sequence. The spectral width should be sufficient to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Referencing: The chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.[1]

-

-

¹³C NMR Acquisition:

-

Parameters: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans are required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Referencing: The chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[1]

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

This protocol is based on the potassium bromide (KBr) disk method.[2]

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder mixture into a pellet-forming die.

-

Press the powder under high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent disk.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrophotometer is used for analysis.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and place it in the spectrometer's beam path.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The final spectrum is presented as transmittance (%) versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

This protocol describes a general method using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent mixture, such as acetonitrile (B52724)/water or methanol/water, compatible with the LC mobile phase.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source is commonly used.[4][5] Tandem mass spectrometers (e.g., QqQ, Q-TOF) are used for fragmentation studies.

-

Liquid Chromatography (LC) Method:

-

Column: A reverse-phase column (e.g., C18) is typically used.[5]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).[5]

-

Flow Rate: A typical flow rate is between 0.2-1.0 mL/min.

-

-

Mass Spectrometry (MS) Method:

-

Ionization: ESI in either positive or negative ion mode.

-

Acquisition: Acquire full scan mass spectra to identify the precursor ion (e.g., [M+H]⁺ or [M-H]⁻).

-

Tandem MS (MS/MS): For structural confirmation, select the precursor ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

-

-

Data Analysis: Analyze the resulting mass spectra to confirm the molecular weight of the parent molecule and to identify its characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. scbt.com [scbt.com]

- 3. Pranlukast | C27H23N5O4 | CID 4887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Determination of Pranlukast and its metabolites in human plasma by LC/MS/MS with PROSPEKT on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation, Characterization, and Toxicity Study of Stress Degradation Products of Pranlukast Hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Pranlukast hemihydrate CAS number and chemical identifiers

Pranlukast (B1678047) hemihydrate is a potent and selective cysteinyl leukotriene receptor-1 (CysLT1) antagonist. It is utilized in research and pharmaceuticals for its role in modulating inflammatory pathways, primarily in the context of respiratory diseases such as asthma and allergic rhinitis. This technical guide provides an in-depth overview of its chemical identifiers, mechanism of action, and relevant experimental protocols for drug development professionals and scientists.

Chemical Identifiers and Properties

Pranlukast hemihydrate is the hydrated form of Pranlukast. Its chemical and physical properties are summarized in the table below.

| Identifier Type | Value | Source(s) |

| CAS Number | 150821-03-7 | [1][2][3][4] |

| IUPAC Name | N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide hemihydrate | [1] |

| Molecular Formula | C27H23N5O4 • 0.5H2O | [2] |

| Molecular Weight | 490.51 g/mol | [2][5] |

| InChI Key | BNGZNZUNROGDHT-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5.O | [6] |

| Synonyms | ONO-1078 hemihydrate, SB 205312 | [3][4][6] |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 231°C to 234°C | |

| Solubility | Soluble in DMSO | [4] |

Mechanism of Action

This compound's primary mechanism of action is the competitive antagonism of the cysteinyl leukotriene receptor 1 (CysLT1).[1][7] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators derived from arachidonic acid.[8][9] By blocking the binding of these leukotrienes to CysLT1, Pranlukast inhibits downstream signaling pathways that lead to bronchoconstriction, airway edema, and mucus secretion.[1]

Interestingly, some studies suggest that Pranlukast may also possess anti-inflammatory effects independent of CysLT1 receptor antagonism. Research has shown its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[10][11]

Signaling Pathway